1-Phenyl-2-[(2-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride
Overview
Description
1-Phenyl-2-[(2-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride is a complex organic compound that belongs to the class of phenylethanolamines. This compound is characterized by its unique structure, which includes a phenyl group, a phenylmethoxyphenyl group, and a methylamino group attached to an ethanol backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-[(2-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps:
Formation of the Phenylmethoxyphenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form phenylmethoxybenzene.
Amination: The phenylmethoxybenzene is then reacted with a suitable amine, such as methylamine, under controlled conditions to introduce the methylamino group.
Formation of the Ethanol Backbone: The final step involves the reaction of the intermediate with phenylacetaldehyde in the presence of a reducing agent like sodium borohydride to form the ethanol backbone.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-[(2-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylethanolamines.
Scientific Research Applications
1-Phenyl-2-[(2-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system and cardiovascular system.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[(2-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors such as adrenergic receptors, influencing neurotransmitter release and uptake.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to various physiological effects.
Comparison with Similar Compounds
Phenylethanolamine: Shares the ethanolamine backbone but lacks the phenylmethoxyphenyl and methylamino groups.
Phenylpropanolamine: Similar structure but with a propanol backbone instead of ethanol.
Methoxyphenamine: Contains a methoxy group but differs in the positioning and additional functional groups.
Uniqueness: 1-Phenyl-2-[(2-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-phenyl-2-[(2-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2.ClH/c24-21(19-11-5-2-6-12-19)16-23-15-20-13-7-8-14-22(20)25-17-18-9-3-1-4-10-18;/h1-14,21,23-24H,15-17H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFPRYGEJRNRQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNCC(C3=CC=CC=C3)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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